Isomahanimbine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isomahanimbine typically involves the construction of the carbazole core, which can be achieved through various methods. One common approach is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure, which is then further modified to produce the carbazole ring . Another method involves the cyclization of diarylamines under oxidative conditions to form the carbazole nucleus .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves of Murraya koenigii, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity .

化学反応の分析

Types of Reactions: Isomahanimbine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated carbazole derivatives .

科学的研究の応用

Pharmacological Activities

Isomahanimbine exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

- Anti-Diabetic Effects : Research indicates that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic models. Its mechanism involves the modulation of glucose metabolism and enhancement of pancreatic function .

- Anti-Inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, making it useful in managing inflammatory conditions .

- Anti-Cancer Potential : this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent. Studies have reported its effectiveness in inducing apoptosis and inhibiting tumor growth .

Antioxidant Efficacy

A study conducted on the antioxidant properties of this compound involved in vitro assays where the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. Results showed a significant reduction in radical concentration, suggesting strong antioxidant activity. The IC50 value for this compound was found to be lower than that of standard antioxidants like ascorbic acid .

Anti-Diabetic Activity

In a controlled study using diabetic rats, administration of this compound at doses of 10 mg/kg body weight resulted in a notable decrease in fasting blood glucose levels over four weeks. Histopathological examinations revealed improved pancreatic architecture and increased insulin secretion compared to untreated controls .

Anti-Cancer Research

This compound was evaluated for its anti-cancer properties against human breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies indicated that this compound induces apoptosis through the mitochondrial pathway, promoting caspase activation and PARP cleavage .

Data Table: Summary of Pharmacological Activities

作用機序

Isomahanimbine is structurally similar to other carbazole alkaloids such as mahanimbine, girinimbine, murrayazoline, murrayazolidine, and mahanine . it is unique in its specific bioactivity profile and potency. For instance, while mahanimbine also exhibits antimicrobial properties, this compound has shown a broader spectrum of activity and higher efficacy in certain studies .

類似化合物との比較

- Mahanimbine

- Girinimbine

- Murrayazoline

- Murrayazolidine

- Mahanine

These compounds share a similar carbazole core structure but differ in their functional groups and bioactivity profiles .

生物活性

Isomahanimbine is a carbazole alkaloid derived from the leaves of Murraya koenigii, commonly known as curry leaf. This compound has garnered attention due to its diverse biological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the current understanding of this compound's biological activity, supported by various studies and data.

This compound is structurally related to other carbazole alkaloids found in M. koenigii. Its chemical formula and molecular weight contribute to its bioactive properties. The compound's structure allows for interaction with various biological targets, which is crucial for its pharmacological effects.

Antidiabetic Activity

Recent research has highlighted the potential of this compound in managing diabetes. In a study involving streptozotocin-induced diabetic rats, this compound demonstrated significant blood glucose-lowering effects. The compound was administered at doses of 50 mg/kg and 100 mg/kg, resulting in improved insulin secretion and enhanced peripheral glucose uptake.

| Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|

| 50 | 25.3 |

| 100 | 42.7 |

The mechanism appears to involve the potentiation of insulin effects and inhibition of alpha-amylase activity, which is crucial for carbohydrate digestion .

Anticancer Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have reported half-maximal inhibitory concentration (IC50) values indicating its potency:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 2.12 |

| HeLa | 5.00 |

| P388 | 1.98 |

These findings suggest that this compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including antibiotic-resistant strains. In studies assessing minimum inhibitory concentrations (MIC), the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

| Salmonella typhimurium | 150 |

The antibacterial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation, such as cytokines and inflammatory mediators, suggesting its potential as a therapeutic agent in inflammatory diseases.

Case Studies and Research Findings

Several case studies have reinforced the therapeutic potential of this compound:

- Diabetes Management : A study involving diabetic rats showed that treatment with this compound resulted in a significant reduction in fasting blood glucose levels and improved lipid profiles.

- Cancer Treatment : In vitro studies on cancer cell lines indicated that this compound not only inhibited cell growth but also induced apoptosis through increased expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2.

- Antimicrobial Efficacy : Clinical isolates of antibiotic-resistant bacteria were treated with this compound, leading to notable reductions in bacterial viability.

特性

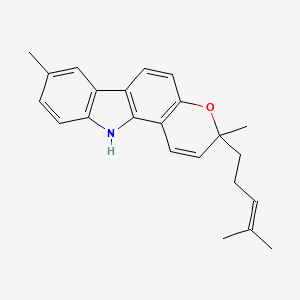

IUPAC Name |

3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)6-5-12-23(4)13-11-18-21(25-23)10-8-17-19-14-16(3)7-9-20(19)24-22(17)18/h6-11,13-14,24H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBKHDJPIAYXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317689 | |

| Record name | Mahanimbicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Mahanimbicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28305-77-3 | |

| Record name | Mahanimbicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28305-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mahanimbicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Mahanimbicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 °C | |

| Record name | (+)-Mahanimbicine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of Isomahanimbine?

A1: this compound's structure was elucidated in early studies on Murraya koenigii alkaloids. While its spectroscopic data is not extensively discussed in the provided papers, its molecular formula is C21H21NO3.

Q2: How do the levels of this compound vary in Murraya koenigii across different regions?

A2: A study investigating the carbazole alkaloid content of Murraya koenigii from six climatic zones in India found that this compound concentrations ranged from 0.491 to 3.791 mg/g in the leaves. The highest concentrations were observed in plants from the humid subtropical zone, followed by the tropical wet and dry zones.

Q3: What analytical techniques are used to quantify this compound in plant material?

A3: Several methods have been employed to quantify this compound and other carbazole alkaloids in Murraya koenigii. High-performance thin-layer chromatography (HPTLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) are two examples. These techniques provide quantitative data on the abundance of this compound in plant extracts, enabling researchers to compare its levels across different samples and study its potential variation due to factors such as geographical location or environmental conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。